molecular formula C15H22O4 B12750519 5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid CAS No. 63257-53-4

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid

Cat. No.: B12750519
CAS No.: 63257-53-4
M. Wt: 266.33 g/mol
InChI Key: QTBNDWGXAYVPOX-UHFFFAOYSA-N
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Description

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-(Hydroxymethyl)-2-methylphenol with 2,2-dimethylpentanoic acid under specific conditions to form the desired product. The reaction often requires the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) and specific conditions such as controlled temperatures and solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural (HMF): A related compound with similar functional groups but a different core structure.

    2,5-Bis(hydroxymethyl)furan (BHMF): Another related compound with two hydroxymethyl groups attached to a furan ring.

Uniqueness

5-(5-(Hydroxymethyl)-2-methylphenoxy)-2,2-dimethylpentanoic acid is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

63257-53-4

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

5-[5-(hydroxymethyl)-2-methylphenoxy]-2,2-dimethylpentanoic acid

InChI

InChI=1S/C15H22O4/c1-11-5-6-12(10-16)9-13(11)19-8-4-7-15(2,3)14(17)18/h5-6,9,16H,4,7-8,10H2,1-3H3,(H,17,18)

InChI Key

QTBNDWGXAYVPOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CO)OCCCC(C)(C)C(=O)O

Origin of Product

United States

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